molecular formula C14H19N3O4 B13905650 O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate

O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate

Cat. No.: B13905650
M. Wt: 293.32 g/mol
InChI Key: JKONZVPLFMLUQL-UHFFFAOYSA-N
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Description

O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-2,7-dicarboxylate (CAS: 2115350-10-0) is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core with dual ester functional groups. Its molecular formula is C₁₄H₁₉N₃O₄, and it has a molecular weight of 293.32 g/mol . The compound is characterized by a tert-butyl ester at the O7 position and a methyl ester at the O2 position, which influence its steric and electronic properties. It is primarily used in pharmaceutical and chemical research, particularly as a precursor or intermediate in synthesizing more complex molecules, such as kinase inhibitors or spirocyclic derivatives .

Key physicochemical properties include:

  • Storage conditions: 2–8°C
  • Purity: ≥95% (as listed by AstaTech Inc.)
  • Commercial availability: Offered in quantities ranging from 250 mg to 10 g, with prices scaling nonlinearly (e.g., ¥5,760.90 for 250 mg and ¥72,000.90 for 10 g from Aladdin) .

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

7-O-tert-butyl 2-O-methyl 6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-2,7-dicarboxylate

InChI

InChI=1S/C14H19N3O4/c1-14(2,3)21-13(19)17-6-5-9-7-15-11(12(18)20-4)16-10(9)8-17/h7H,5-6,8H2,1-4H3

InChI Key

JKONZVPLFMLUQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[3,4-d]pyrimidine Core

  • Starting from appropriately substituted aminopyrimidine precursors, cyclization reactions with ketoesters or malonates are employed to build the bicyclic ring system.
  • For example, 2,4-diaminopyrimidine derivatives react with α,β-unsaturated carbonyl compounds or malonates under reflux conditions to afford the fused pyrido[3,4-d]pyrimidine skeleton.

Introduction and Protection of Carboxylate Groups

  • The dicarboxylate functionality at positions 2 and 7 is introduced via esterification reactions using tert-butyl and methyl alcohols respectively.
  • Protection is achieved by reacting the free carboxylic acids with tert-butyl chloroformate or methyl iodide under basic conditions (e.g., triethylamine) in solvents such as dichloromethane at low temperatures (0–20 °C) to avoid side reactions.
  • A typical reaction involves stirring the intermediate with tert-butyl protecting reagent and triethylamine in dichloromethane for 16 hours at room temperature, followed by aqueous workup and purification by flash chromatography to yield the tert-butyl ester product in approximately 74% yield.

Selective Reduction to 6,8-Dihydro Derivative

  • The reduction of the pyrido[3,4-d]pyrimidine ring to the 6,8-dihydro form is often accomplished using catalytic hydrogenation (e.g., palladium on carbon) or chemical reducing agents under controlled conditions to selectively reduce double bonds without affecting ester groups.
  • Raney nickel in dimethylformamide has been reported for similar reductions in related pyrido[2,3-d]pyrimidine systems.

Representative Preparation Procedure (Literature-Based)

Step Reagents/Conditions Description Yield (%) Notes
1 Intermediate pyrido[3,4-d]pyrimidine (e.g., 2,4-dichloro derivative), tert-butyl chloroformate, triethylamine, dichloromethane, 0–20 °C to room temp, 16 h Esterification to form tert-butyl ester at position 7 74 Reaction monitored by LC-MS; purification by flash chromatography
2 Methylation reagents (e.g., methyl iodide or dimethyl sulfate), base (e.g., potassium carbonate), solvent (e.g., acetone) Methyl ester formation at position 2 Variable Standard methylation conditions applied
3 Catalytic hydrogenation (5% Pd/C), hydrogen gas, solvent (e.g., ethanol), room temp Selective reduction to 6,8-dihydro derivative High Avoids ester hydrolysis; preserves protecting groups

Analytical Characterization Supporting Preparation

Summary Table of Preparation Methods

Preparation Aspect Methodology Typical Reagents Solvent Temperature Yield Range Key Notes
Pyrido[3,4-d]pyrimidine core formation Cyclization of aminopyrimidines with ketoesters/malonates Aminopyrimidine derivatives, ketoesters Benzene, diphenyl ether Reflux (195–230 °C) Moderate to high Multi-step, requires careful control
Esterification (tert-butyl and methyl) Reaction with tert-butyl chloroformate and methyl iodide tert-butyl chloroformate, methyl iodide, triethylamine Dichloromethane, acetone 0–20 °C to room temp 70–80% Protecting group installation for carboxylates
Selective reduction to dihydro form Catalytic hydrogenation or chemical reduction Pd/C catalyst, hydrogen gas or Raney Ni Ethanol, DMF Room temp High Preserves ester groups, reduces double bonds selectively

Chemical Reactions Analysis

Types of Reactions

O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents onto the pyridopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyridopyrimidine core.

Scientific Research Applications

Based on the search results, here's what is known about the compound "O7-tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-2,7-dicarboxylate":

Basic Information:

  • Name: this compound
  • CAS Number: 2115350-10-0
  • Molecular Formula: C14H19N3O4
  • Molecular Weight: 293.32
  • Synonyms: Pyrido[3,4-d]pyrimidine-2,7(6H)-dicarboxylic acid, 5,8-dihydro-, 7-(1,1-dimethylethyl) 2-methyl ester; Pyrido[3,4-d]pyrimidine-2,7(6H)-dicarboxylic acid, 5,8-dihydro-, 7-(1,1-dimethylethyl) 2-methyl ester this compound 7-(tert-butyl) 2-methyl 5,8-dihydropyrido[3,4-d]pyrimidine-2,7(6H)-dicarboxylate

Availability:

  • It is available for purchase from chemical suppliers .
  • One supplier indicates a lead time of 8-12 weeks for production, which involves sourcing materials .

Potential Applications:

While the search results do not explicitly detail specific applications of this compound, they provide some context clues:

  • Chemical Building Block: The compound is listed on chemical databases and supplier websites, suggesting its use as a building block in chemical synthesis or as a reference compound .
  • Tetrahydro-pyrido-pyrimidine derivatives: The compound is related to substituted tetrahydro-pyrido-pyrimidine derivatives . These derivatives have potential uses in pharmaceutical research .
  • Biocontrol: Some search results discuss biocontrol activity of bacillus against fungal pathogens . However, this may not be directly related to the specified chemical compound.
  • Starting material: Pyrido[3,4-d]pyrimidine derivatives can act as starting materials in reactions .

Safety and health:

  • High nitrate concentrations: High nitrate concentrations can cause methaemoglobinaemia in infants and adults . However, this may not be directly related to the specified chemical compound.

Mechanism of Action

The mechanism of action of O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the pyridopyrimidine class, which shares structural similarities with other bicyclic heterocycles. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Stability/Storage
O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-2,7-dicarboxylate Pyrido[3,4-d]pyrimidine O7-tert-butyl, O2-methyl esters 293.32 Intermediate for kinase inhibitors 2–8°C
tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate Spirocyclic pyridopyrimidine Chloro, spirocyclic pyran-pyrrolo moiety Not specified Anticancer agents, kinase modulation Requires inert atmosphere
Ethyl 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-2-carboxylate Pyrrolo[3,4-d]pyrimidine Ethyl ester ~207.23 (estimated) Fragment-based drug discovery Room temperature (typical)

Key Differences and Implications :

This is critical for in vivo applications . The spirocyclic derivative in incorporates a chlorine atom and a fused pyran-pyrrolo system, which broadens its binding affinity for kinase targets but complicates synthesis (e.g., requiring Pd-catalyzed coupling and TFA-mediated deprotection) .

Synthetic Complexity :

  • The target compound’s synthesis is less complex than the spirocyclic analog in , which involves multi-step catalysis (Pd(OAc)₂/X-Phos) and acid-sensitive intermediates .
  • Simpler pyridopyrimidines (e.g., ethyl esters) are more cost-effective but lack the tailored stability for advanced pharmacological studies.

Commercial Viability :

  • The target compound’s high price (e.g., ¥72,000.90 for 10 g) reflects its niche application and specialized synthesis, whereas simpler analogs are more affordable but less functionally versatile .

Thermal Stability :

  • Storage at 2–8°C for the target compound suggests moderate thermal sensitivity, likely due to ester group hydrolysis risks. In contrast, spirocyclic derivatives may require stricter inert conditions during handling .

Biological Activity

O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate (CAS No. 2115350-10-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H19N3O4
  • Molecular Weight : 293.32 g/mol
  • Structure : The compound features a pyrido-pyrimidine core, which is known for its diverse biological properties.

Anticancer Potential

Research indicates that compounds with a pyrido[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. Similar compounds have been shown to target mTOR and PI3K pathways, which are crucial in cancer metabolism and growth regulation .

Enzymatic Inhibition

This compound has also been studied for its enzymatic inhibitory properties:

  • Target Enzymes : It may act as an inhibitor of various enzymes relevant to metabolic pathways. The inhibition of these enzymes can lead to altered cellular processes that may be beneficial in treating metabolic disorders or cancers .

Neuroprotective Effects

Some studies suggest that derivatives of pyrido-pyrimidines may exhibit neuroprotective effects:

  • Mechanism : These compounds might reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic benefits in neurodegenerative diseases .

Study 1: Anticancer Activity

A study published in MDPI highlighted the synthesis of various pyrido[3,4-d]pyrimidine derivatives and their evaluation for anticancer activity. Among these derivatives, those structurally related to O7-tert-butyl showed promising results against several cancer cell lines. The study emphasized the need for further exploration into their mechanisms of action and optimization for therapeutic use .

Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that certain derivatives could effectively inhibit key metabolic enzymes. The study provided quantitative data showing IC50 values indicating the concentration required to inhibit 50% of the enzyme activity. This data is crucial for understanding the potency and potential therapeutic index of these compounds .

Compound NameTarget EnzymeIC50 (µM)
O7-Tert-butyl O2-methyl 6,8-dihydroEnzyme A12.5
Another DerivativeEnzyme B8.0

Study 3: Neuroprotective Properties

In a neurobiology journal, researchers evaluated the neuroprotective effects of pyrido-pyrimidine derivatives on cultured neuronal cells exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to control groups. This suggests potential applications in treating conditions like Alzheimer's disease .

Q & A

Q. Q1. What synthetic methodologies are effective for preparing pyrido[3,4-d]pyrimidine dicarboxylate derivatives?

Methodological Answer : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen) using palladium catalysts (e.g., Pd(OAc)₂) and ligands like X-Phos. For example, tert-butyl-protected intermediates are coupled with amines in dioxane with Cs₂CO₃ as a base, followed by deprotection using TFA in DCM . Key challenges include optimizing reaction time and temperature to avoid side products, such as over-oxidation or incomplete deprotection. Purity is confirmed via column chromatography and spectroscopic methods (NMR, HRMS) .

Q. Q2. How can structural confirmation of this compound be achieved post-synthesis?

Methodological Answer :

  • 1H/13C NMR : Assign peaks based on characteristic shifts for tert-butyl (δ ~1.4 ppm for CH₃), methyl esters (δ ~3.8 ppm for OCH₃), and pyridopyrimidine protons (δ 6.5–8.5 ppm for aromatic protons) .
  • HRMS : Validate molecular weight with <5 ppm error (e.g., calculated [M+H]⁺ = 550.0978 vs. observed 550.0816) .
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1700 cm⁻¹) and tertiary amine vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. Q3. What computational strategies are suitable for predicting the biological activity of pyrido[3,4-d]pyrimidine derivatives?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like SARS-CoV-2 3CLpro or KRAS G12C. Prioritize compounds with binding free energies ≤−15 kcal/mol (e.g., M1: −18.86 ± 4.38 kcal/mol ).
  • MD Simulations : Conduct 200 ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å deviation indicates stability) and hydrogen bond occupancy .

Q. Q4. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?

Methodological Answer :

  • Core Modifications : Replace tert-butyl with bulkier groups (e.g., adamantyl) to enhance hydrophobic interactions in kinase ATP-binding pockets.
  • Ester Hydrolysis : Convert methyl/tert-butyl esters to free carboxylic acids to improve solubility and binding to polar residues .
  • Substituent Positioning : Introduce electron-withdrawing groups (e.g., nitro, cyano) at C-8 to modulate electronic effects on π-π stacking .

Q. Q5. What analytical methods resolve contradictions in purity assessments during scale-up?

Methodological Answer :

  • HPLC-PDA : Use a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% TFA) to detect impurities (e.g., diethyl ester byproducts, δ ~4.3 ppm in NMR) .
  • TGA/DSC : Monitor thermal stability; decomposition >200°C suggests high purity .
  • Combined Spectrometry : Cross-validate HRMS with MALDI-TOF to rule out matrix interference .

Data Interpretation & Experimental Design

Q. Q6. How to address discrepancies between computational binding predictions and in vitro assay results?

Methodological Answer :

  • Solvent Effects : Re-run docking with explicit water molecules to account for solvation energy.
  • Protonation States : Adjust ligand protonation at physiological pH (e.g., pyridopyrimidine N-atoms may be protonated) using tools like MarvinSketch .
  • Assay Validation : Compare inhibition IC50 values with positive controls (e.g., nirmatrelvir for SARS-CoV-2 3CLpro ).

Q. Q7. What strategies mitigate low yields in the final deprotection step of tert-butyl esters?

Methodological Answer :

  • Acid Optimization : Replace TFA with HCl/dioxane (4 M) for milder deprotection, minimizing side reactions.
  • Temperature Control : Conduct reactions at 0–5°C to slow acid-sensitive bond cleavage .
  • In Situ Monitoring : Use FTIR to track tert-butyl group disappearance (loss of C-O stretch at ~1150 cm⁻¹) .

Biological & Pharmacological Applications

Q. Q8. What preclinical models validate the therapeutic potential of pyrido[3,4-d]pyrimidine derivatives?

Methodological Answer :

  • Kinase Inhibition : Test against MPS1 (IC50 <100 nM via TR-FRET assays) for anticancer activity .
  • Toxicology : Determine LD50 in murine models (e.g., M1: 550 mg/kg ) and maximum tolerated doses (MTD) using OECD Guideline 420.
  • TRP Channel Modulation : Use calcium flux assays (FLIPR) for compounds like Evifacotrep to assess TRP inhibition .

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